(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
Description
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride is a chiral small-molecule compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and an ethanol moiety at position 2. The (1R)-stereochemistry of the ethanol group is critical for its biological interactions, as stereospecificity often dictates binding affinity and pharmacokinetic properties . The hydrochloride salt enhances aqueous solubility, a common strategy in drug development to improve bioavailability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(9)5-6-4(2)7-8-5;/h3,9H,1-2H3,(H,6,7,8);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUMUPKSNWDFS-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H](C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate chiral alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Chirality
- The 1,2,4-triazole ring is a common pharmacophore in drug design due to its hydrogen-bonding capacity and metabolic stability. Substitution at position 3 (ethanol/amine) versus position 5 (methanol) alters electronic properties and binding interactions. For example, the (1R)-ethanol group in the target compound enables stereospecific interactions with enzymes or receptors, as seen in neuroactive analogs .
- Chirality: The (1R)-configuration in the ethanol group (target compound) contrasts with non-chiral analogs like 2-(5-methyl-triazol-3-yl)ethylamine hydrochloride, which lack stereochemical complexity. Chirality often correlates with selectivity, as demonstrated by the −48.567° optical rotation in the neuroactive compound from .
Salt Formation and Solubility
- Hydrochloride salts are prevalent across these compounds (e.g., ), improving solubility for in vivo applications. For instance, the hydrochloride salt of 4-[5-{(1R)-ethoxy}-triazol-3-yl]pyridine exhibits enhanced crystallinity and moisture stability .
Biological Activity
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride, with the CAS number 2253619-86-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₅H₁₀ClN₃O
- Molecular Weight : 163.60 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Research indicates that compounds containing triazole moieties can interact with various biological targets. The specific mechanisms for this compound are not extensively documented, but similar triazole derivatives have shown:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antifungal | Potential inhibition of fungal growth through ergosterol synthesis disruption. |
| Anticancer | Possible induction of apoptosis in cancer cells via modulation of survival pathways. |
| Neuroprotective | May exhibit protective effects in neurodegenerative models, though specific studies are limited. |
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have been investigated:
- Antifungal Studies : Research has shown that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, a study demonstrated that a related triazole compound effectively inhibited the growth of Candida species at low concentrations .
- Neuroprotective Effects : In models of neurodegeneration, certain triazole compounds have been observed to protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role for this compound in neuroprotection .
- Cancer Research : A study involving triazole derivatives indicated their ability to inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
